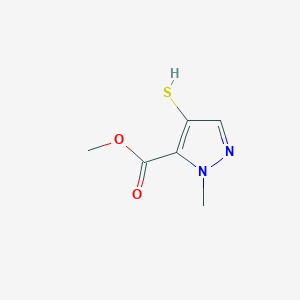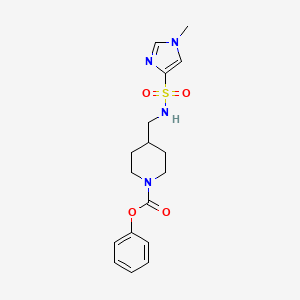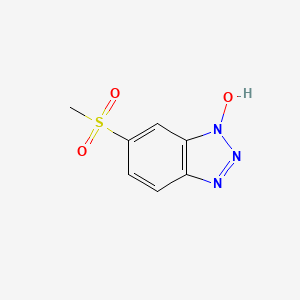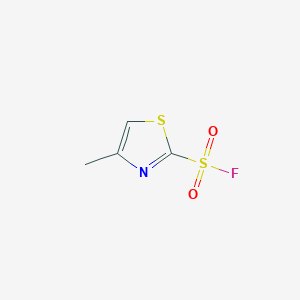
Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate, also known as MMSPC, is a chemical compound that has shown potential in various scientific research applications. This compound has a unique structure that makes it an attractive target for researchers who are interested in understanding its mechanism of action and exploring its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Activity
Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate and its derivatives have been explored for their potential antibacterial properties. Studies have shown that certain pyrazole derivatives exhibit in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria. This indicates a promising avenue for the development of new antibacterial agents leveraging the chemical structure of this compound (El-Gaby, Atalla, Gaber, & Al-Wahab, 2000).
Corrosion Inhibition
Research into the applications of pyrazole derivatives has also extended into the field of corrosion inhibition. Heterocyclic diazoles, including pyrazole variants, have been studied for their efficacy in preventing iron corrosion in acidic environments. These compounds have shown potential in increasing charge-transfer resistance and decreasing corrosion current in the presence of corrosive agents, making them valuable for protective applications in metal industries (Babić-Samardžija et al., 2005).
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the development of novel pyrazolo[1,5-a]pyrimidines and thiadiazines, which have potential applications in pharmaceuticals and materials science. These syntheses contribute to the diversity of heterocyclic compounds available for further research and development in multiple scientific fields (Bratenko, Barus, & Vovk, 2013).
Propriétés
IUPAC Name |
methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-5(6(9)10-2)4(11)3-7-8/h3,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGVCOHGMNXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)


![ethyl 2-(4-{3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B2630553.png)


![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2630559.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2630560.png)


